N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide
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Overview
Description
N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide is a member of quinolines.
Scientific Research Applications
Cytotoxic Activity
Compounds related to N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide have shown significant cytotoxic activity. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (Deady et al., 2003).
Antimicrobial Properties
Novel pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical structure , have demonstrated potential as antimicrobial agents. This was evident in their significant antibacterial and antifungal activity (Holla et al., 2006).
Antibacterial and Antitumor Agents
Compounds with a pyrazole core, similar to N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide, have been synthesized and evaluated for their antibacterial and antitumor properties. These compounds were characterized for their potential as both antibacterial and antitumor agents (Hamama et al., 2012).
Alpha 1-Adrenoceptor Antagonists
Arylpiperazines, related to the chemical structure of interest, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed promise as potential antagonists in the human lower urinary tract, indicating their potential application in urology (Elworthy et al., 1997).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolo[3,4-d]pyrimidines derivatives, structurally related to the query compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have displayed promising results in cytotoxicity screenings and 5-lipoxygenase inhibition studies (Rahmouni et al., 2016).
properties
Product Name |
N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide |
---|---|
Molecular Formula |
C19H17N5O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17N5O/c1-3-24-18-15(11-14-10-12(2)4-5-16(14)21-18)17(23-24)22-19(25)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,22,23,25) |
InChI Key |
LCPGYLGLIXXEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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